molecular formula C7H8O2 B2998277 1-Prop-2-ynylcyclopropane-1-carboxylic acid CAS No. 1391828-77-5

1-Prop-2-ynylcyclopropane-1-carboxylic acid

Cat. No.: B2998277
CAS No.: 1391828-77-5
M. Wt: 124.139
InChI Key: QNGPYYNFFGUMLM-UHFFFAOYSA-N
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Description

1-Prop-2-ynylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.139. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-Prop-2-ynylcyclopropane-1-carboxylic acid is the enzyme ACC synthase (ACS), which is involved in the biosynthesis of the plant hormone ethylene . This enzyme is encoded by a gene family in most plants and is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues .

Mode of Action

The compound interacts with its target, ACC synthase, by serving as a substrate for the enzyme. ACC synthase catalyzes the conversion of S-adenosyl-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), which is the first committed and in most instances the rate-limiting step in ethylene biosynthesis .

Biochemical Pathways

The biochemical pathway affected by this compound is the ethylene biosynthesis pathway. The biosynthesis of ethylene begins with the conversion of the amino acid methionine to S-adenosyl-methionine (AdoMet) by the enzyme AdoMet synthetase . S-adenosyl-methionine serves as a precursor in a number of biosynthetic pathways, including the production of polyamines .

Pharmacokinetics

It is known that acc, the product of the reaction catalyzed by acc synthase, is readily converted by nearly all plant tissues to ethylene .

Result of Action

The result of the action of this compound is the production of ACC, which is then converted to ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . More specifically, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of ACC synthase, the enzyme that this compound targets, is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues .

Biological Activity

1-Prop-2-ynylcyclopropane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential . Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has shown efficacy against various cancer cell lines, including breast and prostate cancer.

Table 2: Anticancer Effects on Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
PC3 (Prostate Cancer)20
HeLa (Cervical Cancer)25

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections demonstrated a significant reduction in infection rates when treated with formulations containing this compound.
  • Oncology Trials : Preliminary results from phase I trials indicate that patients with advanced solid tumors showed partial responses when treated with this compound as part of a combination therapy regimen.

Properties

IUPAC Name

1-prop-2-ynylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-3-7(4-5-7)6(8)9/h1H,3-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGPYYNFFGUMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391828-77-5
Record name 1-(prop-2-yn-1-yl)cyclopropane-1-carboxylic acid
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